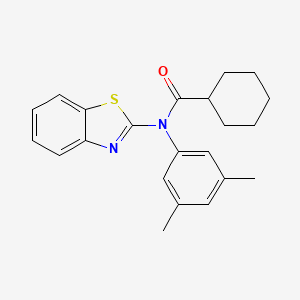
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide, also known as DMBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMBC is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. This compound has been shown to enhance the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. This compound has also been shown to inhibit the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce the severity and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under various conditions, making it suitable for use in various in vitro and in vivo assays. However, this compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in some assays.
将来の方向性
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various neurological and psychiatric disorders. Another future direction is to explore the structure-activity relationship of this compound and other benzothiazole derivatives to identify more potent and selective compounds. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems in the brain.
合成法
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with 3,5-dimethylphenylcyclohexanone in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. In pharmacology, this compound has been demonstrated to have a significant effect on the central nervous system, including the modulation of the GABAergic system and the inhibition of the NMDA receptor. In neuroscience, this compound has been shown to have a neuroprotective effect against various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-15-12-16(2)14-18(13-15)24(21(25)17-8-4-3-5-9-17)22-23-19-10-6-7-11-20(19)26-22/h6-7,10-14,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURNSSHMYKUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
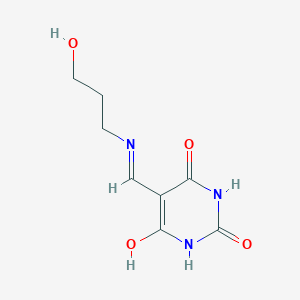
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)

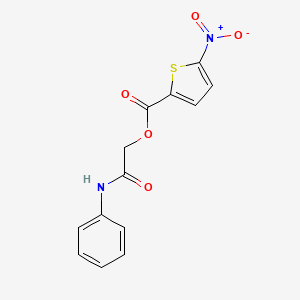
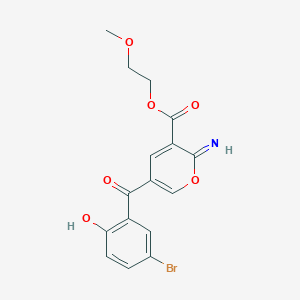
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
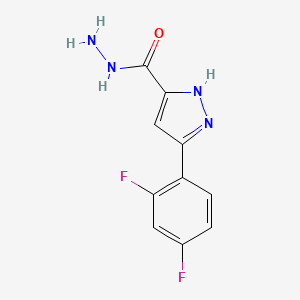
![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)